Sevelamer-(d5)n Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a polymeric amine that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

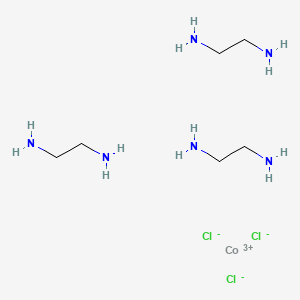

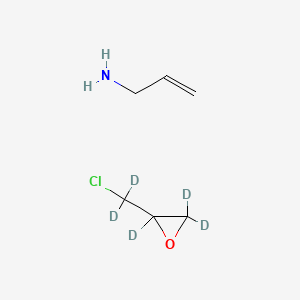

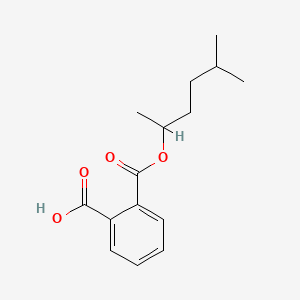

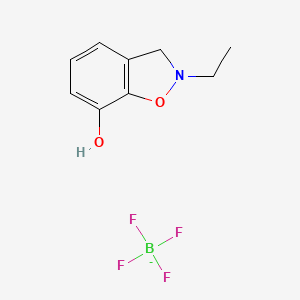

Sevelamer-(d5)n Hydrochloride is synthesized through the polymerization of allylamine, followed by cross-linking with epichlorohydrin. The process involves the following steps :

Polymerization: Allylamine is polymerized to form polyallylamine.

Cross-linking: The polyallylamine is then cross-linked with epichlorohydrin to form a three-dimensional network.

Hydrochloride Formation: The resulting polymer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization and cross-linking reactions in conventional reactors. The process is designed to yield high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sevelamer-(d5)n Hydrochloride primarily undergoes ionic and hydrogen bonding reactions with phosphate ions in the gastrointestinal tract . It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound are allylamine, epichlorohydrin, and hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking.

Major Products

The major product of the synthesis is this compound itself, which is a cross-linked polymeric amine hydrochloride salt .

Wissenschaftliche Forschungsanwendungen

Sevelamer-(d5)n Hydrochloride has a wide range of scientific research applications, including :

Medicine: It is used to manage hyperphosphatemia in patients with chronic kidney disease, reducing serum phosphate levels and preventing complications such as vascular calcification.

Biology: this compound is used in studies related to phosphate metabolism and its impact on various biological processes.

Industry: It is used in the production of phosphate-binding resins and other related products.

Wirkmechanismus

Sevelamer-(d5)n Hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . The amine groups in the polymer become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding . This binding reduces serum phosphate levels, which in turn decreases serum parathyroid hormone levels and mitigates the risk of ectopic calcification .

Vergleich Mit ähnlichen Verbindungen

Sevelamer-(d5)n Hydrochloride is often compared with other phosphate binders such as calcium acetate, calcium carbonate, and lanthanum carbonate . Unlike calcium-based binders, this compound does not increase the risk of hypercalcemia and vascular calcification . It also has a unique ability to sequester advanced glycation end products, reducing oxidative stress and inflammatory markers .

Similar Compounds

Sevelamer Carbonate: A buffered form of this compound with similar phosphate-binding properties.

Calcium Acetate: A calcium-based phosphate binder that can increase the risk of hypercalcemia.

Lanthanum Carbonate: Another non-calcium-based phosphate binder with comparable efficacy.

This compound stands out due to its unique polymeric structure and its ability to bind phosphate without causing hypercalcemia or other calcium-related complications .

Eigenschaften

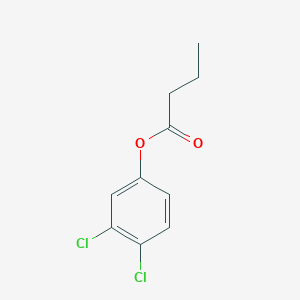

Molekularformel |

C6H12ClNO |

|---|---|

Molekulargewicht |

154.65 g/mol |

IUPAC-Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |

InChI-Schlüssel |

ZNSIZMQNQCNRBW-LDOKZEBRSA-N |

Isomerische SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H].C=CCN |

Kanonische SMILES |

C=CCN.C1C(O1)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)